N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-16-6-4-5-15(13-16)19-22-23-20(29-19)21-18(25)14-7-9-17(10-8-14)30(26,27)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBMYJVSHVUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the pyrrolidinylsulfonyl group: This can be accomplished by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.
Formation of the benzamide moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic and electrophilic attacks. Key reactions include:
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Hydrolysis : Under acidic conditions (HCl, reflux), the oxadiazole ring opens to regenerate the thiosemicarbazide precursor, a critical step in its synthesis.
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Nitration : The electron-deficient C5 position undergoes nitration, enabling further functionalization .
Benzamide Group Transformations
The benzamide moiety participates in hydrolysis and substitution reactions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc., 100°C) | Cleavage to 4-(pyrrolidine-1-sulfonyl)benzoic acid | |
| Alkylation | Alkyl halides (K₂CO₃, DMF) | N-alkylation at the amide nitrogen |
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Hydrolysis : Concentrated sulfuric acid cleaves the amide bond, yielding a carboxylic acid derivative.
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Alkylation : The amide nitrogen reacts with alkyl halides to form N-alkylated products, enhancing solubility.
Pyrrolidine Sulfonyl Group Modifications
The sulfonamide group undergoes substitution and redox reactions:
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Substitution : The sulfonamide’s sulfur atom reacts with nucleophiles (e.g., amines), enabling structural diversification .
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Oxidation : Hydrogen peroxide oxidizes the sulfonamide to a sulfonic acid, altering polarity.
Methoxyphenyl Substituent Reactions
The 3-methoxyphenyl group participates in demethylation and coupling reactions:
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Demethylation : Boron tribromide selectively removes the methoxy group, generating a phenolic compound .
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Cross-Coupling : The phenyl ring engages in Suzuki-Miyaura reactions for biaryl synthesis .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with DSC showing an exothermic peak at 280°C. Major decomposition pathways include:
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Fragmentation of the oxadiazole ring into CO and N₂.
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Sulfur dioxide release from the sulfonamide group.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter their signaling pathways.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Comparative Analysis
Substituent Position and Biological Activity: The 3-methoxyphenyl group in the target compound vs. the 4-methoxyphenylmethyl in LMM5 highlights positional isomerism’s impact. LMM5 demonstrated antifungal activity against C. albicans (MIC₅₀ = 8 µg/mL) due to enhanced thioredoxin reductase inhibition . Pyrrolidine-1-sulfonyl vs. Sulfamoyl Groups: The target compound’s pyrrolidine sulfonyl group likely offers better solubility (logP ~2.1 predicted) than LMM5’s benzyl(methyl)sulfamoyl (logP ~3.5), which could enhance bioavailability .
Activity Against Fungal vs. Bacterial Pathogens :
- While LMM5 and LMM11 are antifungal, derivatives like Compound 10b () with hydrazide-carbohydrazide linkages exhibit antibacterial activity . This suggests that the oxadiazole core’s biological activity is highly substituent-dependent.
Role of Sulfonyl Groups :
- Both the target compound and RN 886910-57-2 () share a pyrrolidine sulfonyl group but differ in the oxadiazole substituent (3-methoxyphenyl vs. 4-methylsulfonylphenyl). The methylsulfonyl group in RN 886910-57-2 is strongly electron-withdrawing, which may alter electronic interactions with target enzymes compared to the electron-donating methoxy group in the target compound .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 432.52 g/mol. The structure includes an oxadiazole ring, which is known for its role in enhancing biological activity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 432.52 g/mol |
| LogP (Partition Coefficient) | 3.457 |
| Water Solubility (LogSw) | -3.64 |
| Polar Surface Area | 92.54 Ų |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases : The compound has been included in libraries targeting protein kinases, suggesting potential roles in modulating signaling pathways related to cancer and other diseases .
- Anticancer Activity : Similar oxadiazole derivatives have shown promising anticancer effects, with mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
Anticancer Studies
Recent studies have demonstrated that compounds similar to N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide exhibit significant cytotoxic effects against a variety of cancer cell lines:
- Cytotoxicity : The compound has shown IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
- Mechanism of Apoptosis : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways .
Antibacterial Activity
While the primary focus has been on anticancer properties, there is emerging evidence of antibacterial activity:
- In Vitro Studies : Compounds with similar structures have exhibited antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of various oxadiazole derivatives, including those structurally related to the compound . Results indicated that certain derivatives possessed higher cytotoxicity than standard chemotherapeutics like doxorubicin .
- The study employed Western blot analysis to confirm increased levels of apoptotic markers in treated cells.
- Antibacterial Assessment :
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxyphenyl at δ 3.8 ppm, sulfonamide at δ 7.9 ppm) .
- HPLC : Purity assessment (≥95% by area) with a C18 column and acetonitrile/water mobile phase .
- FT-IR : Confirms sulfonamide (1320 cm⁻¹ S=O stretch) and oxadiazole (1600 cm⁻¹ C=N) .
What role does the sulfonylpyrrolidine moiety play in biological activity?
Q. Advanced
- Solubility : The sulfonyl group enhances aqueous solubility (logP reduction by 0.5 units) .
- Target binding : Pyrrolidine’s conformational flexibility improves interactions with enzymes (e.g., thioredoxin reductase) via hydrogen bonding .
- SAR studies : Replacing pyrrolidine with morpholine reduces antifungal activity by 40%, highlighting its pharmacophoric importance .
How can in silico methods predict this compound’s enzyme inhibitory potential?
Q. Advanced
- Molecular docking : AutoDock Vina assesses binding to HDAC8 (ΔG = −9.2 kcal/mol) .
- QSAR models : Use descriptors like topological polar surface area (TPSA) and logP to predict IC₅₀ values .
- MD simulations : 100-ns trajectories evaluate target-ligand complex stability .
What challenges arise in scaling up synthesis for preclinical studies?
Q. Advanced
- Exothermic reactions : Mitigate with controlled reagent addition and cooling .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for scalability .
- Process analytical technology (PAT) : In-line HPLC monitors reaction progress in flow chemistry setups .
How do reaction conditions affect oxadiazole ring stability?
Q. Basic
- Acidic/basic conditions : Oxadiazole rings hydrolyze at pH < 2 or > 10 .
- Thermal stability : Decomposition occurs above 150°C, requiring low-temperature reflux (<90°C) in DMF .
What synthetic strategies improve yield in the final coupling step?
Q. Advanced
- Catalyst optimization : Use 5 mol% DMAP to accelerate benzamide formation .
- Solvent effects : DCM increases coupling efficiency vs. THF due to better solubility .
- Work-up : Acidic extraction (pH 4–5) removes unreacted reagents .
How is the compound’s purity validated for in vitro assays?
Q. Basic
- HPLC : Retention time consistency (±0.1 min) and ≥95% purity .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
- Melting point : Sharp range (e.g., 210–212°C) indicates homogeneity .
What mechanistic insights explain its antifungal activity?
Q. Advanced
- Thioredoxin reductase inhibition : The oxadiazole scaffold disrupts redox homeostasis in C. albicans (IC₅₀ = 1.8 µM) .
- Membrane targeting : Sulfonamide interactions with ergosterol biosynthesis enzymes enhance efficacy .
- Resistance profiling : No cross-resistance with fluconazole in clinical isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
